2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid
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Overview
Description
2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an acetyloxy group and a 2-methylacryloylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid can be achieved through several methods. One common approach involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates. This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The acetyloxy and 2-methylacryloylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The acetyloxy and 2-methylacryloylamino groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminobenzoyl)benzoic acid: This compound shares a similar benzoic acid structure but differs in the functional groups attached to the benzene ring.
2-((2,6-Dichlorophenyl)amino)benzoic acid: Another related compound with potential non-steroidal anti-inflammatory properties.
Uniqueness
2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid is unique due to the presence of both acetyloxy and 2-methylacryloylamino groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
182306-68-9 |
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Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-acetyloxy-4-(2-methylprop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C13H13NO5/c1-7(2)12(16)14-9-4-5-10(13(17)18)11(6-9)19-8(3)15/h4-6H,1H2,2-3H3,(H,14,16)(H,17,18) |
InChI Key |
FVDJMIUDARIZCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=C(C=C1)C(=O)O)OC(=O)C |
Origin of Product |
United States |
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